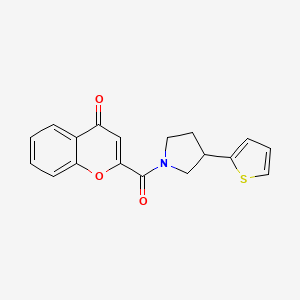

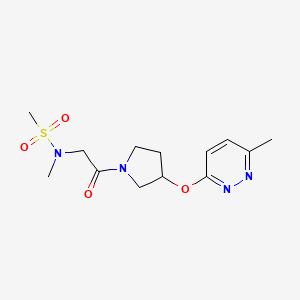

![molecular formula C13H22N4O2 B2381091 Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate CAS No. 2138041-13-9](/img/structure/B2381091.png)

Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent inhibitory effects on various kinases, making it an attractive candidate for the treatment of a wide range of diseases.

Aplicaciones Científicas De Investigación

Chemical Structure and Configuration Analysis

- Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate is a trisubstituted pyrrolidin-2-one, with specific chiral configurations at its carbon atoms in the lactam ring. This compound is an example of compounds utilized for studying chirality and molecular configurations, as demonstrated by Weber et al. (1995) in their structural analysis of a similar compound (Weber et al., 1995).

Synthesis and Optimization

- The compound plays a significant role in synthetic chemistry, where it serves as an intermediate in various synthetic routes. For example, Geng Min (2010) discussed an efficient process for synthesizing important drug intermediates, including tert-butyl pyrrolidin-3-ylmethylcarbamate starting from itaconic acid ester, highlighting its utility in drug synthesis (Geng Min, 2010).

Crystal Structure Investigations

- The crystal structure of related tert-butyl carbamate compounds has been studied to understand their molecular arrangement and interactions. Such research, as conducted by Ober et al. (2004), provides insights into the spatial arrangement and potential applications in material science and pharmaceuticals (Ober et al., 2004).

Photoredox Catalysis and Cascade Reactions

- The compound has been explored in photoredox catalysis. Wang et al. (2022) discussed using a similar compound in a photoredox-catalyzed amination, which established a new cascade pathway for assembling diverse organic structures under mild conditions. This shows its potential in creating complex organic molecules through photoredox processes (Wang et al., 2022).

Application in Asymmetric Synthesis

- The compound is instrumental in asymmetric synthesis, contributing to the efficient synthesis of chiral compounds. Chung et al. (2005) described its use in a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, emphasizing its role in producing chiral pyrrolidine compounds (Chung et al., 2005).

Ligand Studies in Medicinal Chemistry

- It serves as a ligand or structural component in medicinal chemistry. Altenbach et al. (2008) synthesized a series of compounds, including those containing a similar tert-butyl group, as ligands for histamine H4 receptors, demonstrating its utility in developing new pharmaceutical agents (Altenbach et al., 2008).

Propiedades

IUPAC Name |

tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-6-14-5-9(10)11-7-15-8-17(11)4/h7-10,14H,5-6H2,1-4H3,(H,16,18)/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDUJALIEIAAFY-NXEZZACHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C2=CN=CN2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CN=CN2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Fluorophenyl)methyl]-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2381010.png)

![1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2381012.png)

![1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone](/img/structure/B2381016.png)

![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B2381021.png)

![5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2381023.png)

![Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2381031.png)